LmNADK1-IN-1

Listeria monocytogenes NAD kinase inhibitor antibacterial target

LmNADK1-IN-1 (also known as compound MC1) is a cyclic diadenosine derivative that functions as a potent and selective inhibitor of nicotinamide adenine dinucleotide kinase 1 (NADK1) from the pathogenic bacterium Listeria monocytogenes. This compound acts as an NAD mimic, targeting the essential NADP biosynthesis pathway by blocking the phosphorylation of NAD to NADP.

Molecular Formula C27H33N13O9S
Molecular Weight 715.7 g/mol
Cat. No. B15567545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLmNADK1-IN-1
Molecular FormulaC27H33N13O9S
Molecular Weight715.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H33N13O9S/c28-22-16-24(33-9-31-22)39(11-35-16)26-20(44)19(43)13(49-26)7-38-4-1-2-14-37-17-23(29)32-10-34-25(17)40(14)27-21(45)18(42)12(48-27)6-36-50(46,47)5-3-30-15(41)8-38/h9-13,18-21,26-27,36,42-45H,3-8H2,(H,30,41)(H2,28,31,33)(H2,29,32,34)/t12-,13-,18-,19?,20+,21-,26-,27-/m1/s1
InChIKeyYJUQOPPJKJBQQN-DADGWXOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LmNADK1-IN-1: A Selective Nanomolar Inhibitor of Listeria monocytogenes NAD Kinase 1 for Anti-Infective Drug Discovery


LmNADK1-IN-1 (also known as compound MC1) is a cyclic diadenosine derivative that functions as a potent and selective inhibitor of nicotinamide adenine dinucleotide kinase 1 (NADK1) from the pathogenic bacterium Listeria monocytogenes [1]. This compound acts as an NAD mimic, targeting the essential NADP biosynthesis pathway by blocking the phosphorylation of NAD to NADP [2]. With a Ki of 54 nM against LmNADK1, it represents one of the most potent in vitro inhibitors reported for this target [1]. LmNADK1-IN-1 also contains an alkyne group, enabling its use as a click chemistry reagent for biomolecular conjugation or target engagement studies .

Why LmNADK1-IN-1 Cannot Be Replaced by Generic NAD Kinase Inhibitors


NAD kinase inhibitors exhibit substantial ortholog-dependent variation in potency, making generic substitution unreliable. LmNADK1-IN-1 is specifically optimized for L. monocytogenes NADK1, demonstrating a 300-fold improvement in inhibitory activity over its acyclic precursor NKI1 [1]. Furthermore, many LmNADK1 inhibitors display high selectivity indices against the closely related staphylococcal ortholog and human NADK, a specificity profile that is not guaranteed across all NADK-targeting compounds [2]. Substituting LmNADK1-IN-1 with a less characterized or non-optimized NADK inhibitor risks a dramatic loss of target engagement, confounding experimental outcomes in Listeria-focused infection models.

Quantitative Evidence for LmNADK1-IN-1 Differentiation Against Comparator Compounds


LmNADK1-IN-1 Exhibits 300-Fold Enhanced Inhibitory Potency Over Lead Compound NKI1

LmNADK1-IN-1 (compound MC1) demonstrates a 300-fold improvement in inhibitory potency against L. monocytogenes NADK1 compared to the previously reported lead compound NKI1 [1]. This represents the most potent in vitro inhibitor of LmNADK1 reported to date from this chemical series [1].

Listeria monocytogenes NAD kinase inhibitor antibacterial target

LmNADK1-IN-1 Demonstrates Nanomolar Potency Versus Early NAD Mimic Inhibitor Di-5'-Thioadenosine

In contrast to the early-stage non-natural inhibitor di-5'-thioadenosine, which exhibits an IC50 of approximately 100 µM against LmNADK1 [1], LmNADK1-IN-1 achieves a Ki of 54 nM [2]. This represents an approximately 1,850-fold improvement in potency based on these metrics, underscoring the significant advancements in inhibitor design achieved with the cyclic diadenosine scaffold.

NAD mimic kinase inhibitor binding affinity

Macrocyclic Scaffold in LmNADK1-IN-1 Provides Enhanced Potency Over Acyclic Diadenosine Precursors

The macrocyclic structure of LmNADK1-IN-1 and its analogues confers a significant potency advantage over acyclic diadenosine precursors. The authors report that the cyclic compounds displayed higher NADK inhibitory potency than their acyclic precursors, with the nature and length of the linker between the two adenosine units being critical for achieving sub-micromolar inhibition [1]. This design principle was essential for achieving the 54 nM Ki value observed for LmNADK1-IN-1 [1].

macrocycle diadenosine derivative structure-activity relationship

LmNADK1-IN-1 Scaffold Class Demonstrates High Selectivity for Listeria NADK1 Over Human and Staphylococcal Orthologs

Inhibitors based on the LmNADK1-targeting scaffold, to which LmNADK1-IN-1 belongs, exhibit a high selectivity index for L. monocytogenes NADK1 over the closely related Staphylococcus aureus ortholog (SaNADK) and the human NADK enzyme [1]. While quantitative selectivity ratios are not reported for LmNADK1-IN-1 specifically, the study demonstrates that this class of compounds achieves potent inhibition of LmNADK1 with minimal activity against SaNADK and human NADK [1]. This ortholog selectivity is a key differentiator from earlier, less selective diadenosine derivatives [2].

selectivity index ortholog selectivity antibacterial target

LmNADK1-IN-1 Contains an Alkyne Moiety for Click Chemistry Conjugation and Target Engagement Studies

LmNADK1-IN-1 is a functionalized chemical probe containing an alkyne group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This feature is absent in many earlier NADK inhibitors, including NKI1 and di-5'-thioadenosine, which lack such a versatile reactive handle. The alkyne group allows for the covalent conjugation of LmNADK1-IN-1 to fluorescent dyes, biotin, or solid supports for applications such as pull-down assays, cellular imaging, or target engagement studies .

click chemistry chemical probe target engagement alkyne tag

Validated Research Applications for LmNADK1-IN-1 Based on Empirical Evidence


Investigating NAD Kinase 1 Biology in Listeria monocytogenes

LmNADK1-IN-1, with its 54 nM Ki and high ortholog selectivity, is the optimal tool for dissecting the specific role of NADK1 in L. monocytogenes metabolism and pathogenesis [1]. Its potency ensures complete target engagement at low concentrations, minimizing artifacts in phenotypic assays. The selectivity profile mitigates cross-reactivity with host or other bacterial NADKs, allowing for cleaner interpretation of results in infection models [2].

Chemical Probe Development for Target Engagement and Mechanistic Studies

The alkyne handle of LmNADK1-IN-1 enables its direct use as a chemical probe for target engagement studies [1]. Researchers can conjugate it to reporter tags via click chemistry to visualize subcellular localization of NADK1, perform pull-down experiments to identify interacting proteins, or validate target occupancy in cellular lysates. This functionality is not available with simpler, non-functionalized NADK inhibitors.

Structure-Activity Relationship (SAR) and Scaffold Optimization Benchmark

Given its well-characterized potency and macrocyclic structure, LmNADK1-IN-1 serves as an essential benchmark for medicinal chemistry efforts aimed at optimizing NADK inhibitors [1]. Its 300-fold improvement over NKI1 provides a clear reference point for evaluating new analogues. The established SAR regarding macrocyclization and linker length can guide the design of next-generation compounds with improved properties [1].

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